N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of aromatic rings, triazole, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and furyl intermediates, followed by their coupling with the difluoromethoxyphenyl moiety. Common reagents used in these reactions include organometallic reagents, catalysts, and solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-{(E)-1-[4-(CHLOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of the difluoromethoxy group, which can enhance its chemical stability and biological activity compared to similar compounds. This structural feature may also influence its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C15H12F2N4O2S |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C15H12F2N4O2S/c1-24-15-20-19-13(12-3-2-8-22-12)21(15)18-9-10-4-6-11(7-5-10)23-14(16)17/h2-9,14H,1H3/b18-9+ |
InChI Key |
VAVZMJBLXHOGOS-GIJQJNRQSA-N |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=CC=C(C=C2)OC(F)F)C3=CC=CO3 |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=CC=C(C=C2)OC(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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